molecular formula C7H2BrFIN B2454177 3-Bromo-2-fluoro-5-iodobenzonitrile CAS No. 1160574-12-8

3-Bromo-2-fluoro-5-iodobenzonitrile

Cat. No.: B2454177
CAS No.: 1160574-12-8
M. Wt: 325.907
InChI Key: MNSJLMXWCZEFKV-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-iodobenzonitrile is a halogenated benzonitrile compound with the molecular formula C7H2BrFIN and a molecular weight of 325.9 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzonitrile core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-iodobenzonitrile typically involves halogenation reactions. One common method is the sequential halogenation of benzonitrile derivatives. For instance, starting with 2-fluorobenzonitrile, bromination and iodination reactions can be carried out under controlled conditions to introduce the bromine and iodine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-iodobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

3-Bromo-2-fluoro-5-iodobenzonitrile has several applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Medicine: It is utilized in the synthesis of potential drug candidates for various therapeutic areas, including oncology and infectious diseases.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-iodobenzonitrile depends on its specific applicationThe presence of halogen atoms can enhance binding affinity and selectivity towards these targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-fluoro-5-iodobenzonitrile is unique due to the presence of three different halogen atoms, which can impart distinct chemical and biological properties. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials .

Properties

IUPAC Name

3-bromo-2-fluoro-5-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFIN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSJLMXWCZEFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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